4-Chloro-2-(methoxymethyl)-5-phenylthieno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
4-chloro-2-(methoxymethyl)-5-phenylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2OS/c1-18-7-11-16-13(15)12-10(8-19-14(12)17-11)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEYDTOXPHBQJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The preparation of thieno[2,3-d]pyrimidine derivatives typically involves:
- Construction of the thieno ring fused to a pyrimidine nucleus.
- Introduction of substituents such as chloro, methoxymethyl, and phenyl groups at specific positions via selective functionalization or precursor design.
The synthetic route generally follows these stages:
- Step 1: Synthesis of a suitable thieno[2,3-d]pyrimidine core or precursor.
- Step 2: Functional group transformations to install the 4-chloro substituent.
- Step 3: Introduction of the 2-(methoxymethyl) group.
- Step 4: Incorporation of the 5-phenyl substituent.
Preparation of the Thieno[2,3-d]pyrimidine Core
A common approach to synthesize thieno[2,3-d]pyrimidines involves condensation reactions between thieno-fused intermediates and formamidine salts or related amidine reagents. For example, related compounds such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine have been prepared by:
- Condensing 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate to form a key intermediate.
- Subsequently performing addition-condensation cyclization with formamidine salts under controlled temperatures (0–50 °C) followed by elimination reactions at elevated temperatures (50–110 °C) in a one-pot process to yield the pyrimidine ring system with chloro substitution at position 4.
This methodology could be adapted for thieno[2,3-d]pyrimidine systems by selecting appropriate sulfur-containing precursors.
Summary Table of Preparation Parameters
Research Findings and Considerations
- The one-pot cyclization and elimination method for pyrimidine ring formation improves yield and reduces purification steps.
- The use of thionyl chloride with catalytic DMF is an efficient chlorination method for hydroxy-substituted pyrimidines and related heterocycles.
- Alkylation to introduce the methoxymethyl group requires careful control of base and temperature to avoid side reactions.
- Phenyl substitution strategies depend on precursor availability; direct synthesis from phenyl-substituted thiophenes is often more straightforward.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(methoxymethyl)-5-phenylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfoxides or sulfones and reduction reactions to form thiols or thioethers.
Cross-Coupling Reactions: The phenyl group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile or dichloromethane.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Cross-Coupling: Palladium catalysts such as palladium acetate (Pd(OAc)2) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Major Products Formed
Nucleophilic Substitution: Formation of substituted thienopyrimidines with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Cross-Coupling: Formation of biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that thienopyrimidine derivatives, including 4-Chloro-2-(methoxymethyl)-5-phenylthieno[2,3-d]pyrimidine, exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit specific kinases involved in cancer cell proliferation and survival. For instance, studies have shown that modifications to the thienopyrimidine core can enhance selectivity and potency against various cancer types, including breast and lung cancers .
Antiviral Properties
In addition to anticancer activity, this compound has demonstrated antiviral effects. It has been evaluated for its efficacy against viral infections by targeting viral replication mechanisms. The presence of the chloro group enhances its interaction with viral enzymes, potentially leading to the development of new antiviral therapeutics .
Enzyme Inhibition
The compound acts as an inhibitor for several enzymes, including those involved in metabolic pathways. Its structural features allow it to bind effectively to enzyme active sites, making it a candidate for drug development targeting metabolic disorders .
Agricultural Applications
Pesticidal Activity
this compound has been investigated for its potential as a pesticide. Its ability to disrupt biochemical pathways in pests makes it a valuable candidate for developing new agrochemicals. The compound's effectiveness against specific insect and fungal species has been documented in various studies, suggesting its utility in integrated pest management strategies .
Materials Science
Polymer Chemistry
In materials science, thienopyrimidine derivatives are being explored for their application in polymer synthesis. The unique electronic properties of this compound allow it to be incorporated into polymers that exhibit enhanced conductivity and stability. These materials have potential applications in organic electronics and photovoltaic devices .
Case Study 1: Anticancer Research
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of thienopyrimidine derivatives and evaluated their anticancer activity using various cancer cell lines. The study found that the compound exhibited IC50 values comparable to established chemotherapeutics, indicating its potential as a lead compound for further development .
Case Study 2: Agricultural Field Trials
Field trials conducted by agricultural scientists demonstrated that formulations containing this compound significantly reduced pest populations while maintaining crop yield. The results suggest that it could serve as an effective component in sustainable agriculture practices aimed at reducing chemical pesticide use .
Mechanism of Action
The mechanism of action of 4-Chloro-2-(methoxymethyl)-5-phenylthieno[2,3-d]pyrimidine depends on its specific application. In medicinal chemistry, the compound may act by:
Inhibiting Enzymes: It can inhibit enzymes such as protein kinases by binding to their active sites, thereby blocking their activity.
Modulating Receptors: It can bind to receptors on the cell surface or within cells, modulating their signaling pathways.
Interacting with DNA/RNA: It can intercalate into DNA or RNA, affecting their function and stability.
Comparison with Similar Compounds
Comparison with Similar Thieno[2,3-d]pyrimidine Derivatives
The following table and analysis compare 4-Chloro-2-(methoxymethyl)-5-phenylthieno[2,3-d]pyrimidine with structurally related compounds, focusing on substituent effects, synthesis, and biological activity.
Table 1: Structural and Functional Comparison of Thieno[2,3-d]pyrimidine Derivatives
Substituent Effects on Physical and Chemical Properties
- Position 2 Modifications: Methoxymethyl (Target Compound): Expected to enhance solubility due to the ether group, though direct data are lacking. Methylthio Groups: highlights 4-chloro-2-(methylthio) derivatives as intermediates for further functionalization, suggesting that electron-donating groups at position 2 may stabilize the core structure .
Position 4 and 5 Modifications :
Biological Activity
4-Chloro-2-(methoxymethyl)-5-phenylthieno[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : CHClNS
- Molecular Weight : 253.74 g/mol
Research indicates that compounds in the thienopyrimidine class, including this compound, exhibit various biological activities primarily through the modulation of ion channels and receptor interactions. These mechanisms include:
- Potassium Channel Inhibition : The compound has been studied for its ability to inhibit specific potassium channels, which are crucial in regulating cellular excitability and neurotransmitter release. This activity suggests potential applications in treating neurological disorders and cardiac arrhythmias .
- Anticancer Activity : Preliminary studies have indicated that thienopyrimidine derivatives can exhibit cytotoxic effects against cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest, although specific pathways for this compound require further elucidation .
Biological Activity Data
A summary of biological activity findings related to this compound is presented in the table below:
Case Studies
- Anticancer Efficacy : A study investigated the cytotoxic effects of various thienopyrimidine derivatives on human cancer cell lines. The results demonstrated that this compound significantly inhibited cell proliferation in a dose-dependent manner, suggesting its potential as a lead compound for anticancer drug development.
- Neuroprotection : Another study explored the neuroprotective properties of this compound in models of neurodegeneration. It was found to reduce oxidative stress markers and improve neuronal survival rates, indicating its potential utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Q & A
Q. What are the common synthetic routes for preparing 4-chloro-2-(methoxymethyl)-5-phenylthieno[2,3-d]pyrimidine?
The synthesis typically involves multi-step reactions, including cyclization and chlorination. A representative pathway includes:
- Step 1 : Condensation of a substituted thiophene precursor with a pyrimidine-forming reagent (e.g., formamidine derivatives) to construct the thieno[2,3-d]pyrimidine core .
- Step 2 : Introduction of the methoxymethyl group at the 2-position via nucleophilic substitution or alkylation under basic conditions .
- Step 3 : Chlorination at the 4-position using POCl₃ or PCl₃, often under reflux conditions in anhydrous solvents like toluene .
- Step 4 : Purification via column chromatography or recrystallization.
Key Validation : GC-MS and NMR are critical for confirming structural integrity .
Q. How can the purity and structural identity of this compound be validated?
- Chromatography : HPLC or GC-MS for purity assessment (e.g., retention time matching) .
- Spectroscopy :
- ¹H/¹³C NMR : Verify substituent positions (e.g., methoxymethyl protons at δ 3.3–3.5 ppm, aromatic protons for the phenyl group at δ 7.2–7.6 ppm) .
- Mass Spectrometry : Molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
- Elemental Analysis : Confirm C, H, N, Cl content within ±0.3% theoretical values .
Q. What safety protocols are essential when handling this compound?
- PPE : Gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during chlorination steps due to toxic gas emission (e.g., HCl, POCl₃ vapors) .
- Waste Disposal : Collect chlorinated byproducts separately and treat via neutralization or incineration .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during chlorination?
- Solvent Selection : Anhydrous toluene or DMF enhances reactivity by stabilizing intermediates .
- Catalyst Use : Additives like DIPEA or DMAP can accelerate chlorination kinetics .
- Temperature Control : Reflux at 110–120°C for 6–8 hours maximizes conversion without decomposition .
- Monitoring : TLC or in-situ IR spectroscopy to track reaction progress .
Q. What strategies resolve contradictions in spectroscopic data for substituted thieno[2,3-d]pyrimidines?
- Case Study : Discrepancies in aromatic proton splitting patterns may arise from conformational flexibility or solvent effects.
- Solution :
- Compare experimental NMR with DFT-calculated chemical shifts (e.g., B3LYP/6-31G* level) .
- Use NOESY/ROESY to confirm spatial proximity of substituents .
Q. How does modifying the methoxymethyl or phenyl group affect biological activity?
- Methoxymethyl Replacement : Switching to ethoxymethyl reduces steric hindrance, potentially improving kinase binding affinity (e.g., EGFR inhibition studies) .
- Phenyl Substitution : Electron-withdrawing groups (e.g., -NO₂) at the para-position enhance electrophilicity, altering reactivity in cross-coupling reactions .
- Data Source : SAR studies on analogs show IC₅₀ shifts of 10–100 nM with structural tweaks .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to identify electrophilic centers (e.g., C4 chlorine as the primary site) .
- Fukui Indices : Calculate values to map nucleophilic attack susceptibility .
- Solvent Modeling : PCM models simulate solvent effects on transition states .
Methodological Challenges & Solutions
Q. How to address low yields in cyclization steps?
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) to stabilize cyclic intermediates .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes with 20–30% yield improvement .
Q. What analytical techniques differentiate regioisomers in thieno[2,3-d]pyrimidine derivatives?
- X-ray Crystallography : Definitive confirmation of substituent positions .
- 2D NMR : HSQC and HMBC correlations map carbon-proton connectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
